3-(4-Benzyloxyphenyl)pentanedioic acid

Descripción general

Descripción

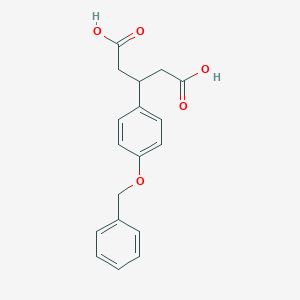

3-(4-Benzyloxyphenyl)pentanedioic acid is an organic compound with the molecular formula C18H18O5 and a molecular weight of 314.337 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pentanedioic acid moiety. It is a specialty product often used in proteomics research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid typically involves the reaction of 4-(benzyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Benzyloxyphenyl)pentanedioic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The carbonyl groups in the pentanedioic acid moiety can be reduced to alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

3-(4-Benzyloxyphenyl)pentanedioic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(4-Benzyloxyphenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the pentanedioic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(Benzyloxy)phenylacetic acid: Similar structure but with an acetic acid moiety instead of pentanedioic acid.

Benzyloxybenzoic acid: Contains a benzyloxy group attached to a benzoic acid moiety.

Uniqueness

3-(4-Benzyloxyphenyl)pentanedioic acid is unique due to the presence of both a benzyloxy group and a pentanedioic acid moiety

Actividad Biológica

3-(4-Benzyloxyphenyl)pentanedioic acid, with the molecular formula C18H18O5 and a molecular weight of 314.337 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in scientific research.

The synthesis of this compound typically involves the reaction of 4-(benzyloxy)benzaldehyde with malonic acid under basic conditions, followed by decarboxylation and oxidation steps. Common solvents used in this process include ethanol or methanol, with catalysts such as piperidine or pyridine facilitating the reaction.

Chemical Reactions

- Oxidation : The benzyloxy group can be oxidized to yield benzoic acid derivatives.

- Reduction : Carbonyl groups in the pentanedioic acid moiety can be reduced to alcohols.

- Substitution : The benzyloxy group can undergo nucleophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the benzyloxy group enhances its binding affinity, while the pentanedioic acid moiety facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate enzymatic activity and influence metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For instance, it has been investigated in relation to glycogen phosphorylase inhibition, which plays a crucial role in glucose metabolism .

- Antiproliferative Effects : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activities against various human cancer cell lines. Its structural similarity to other bioactive compounds positions it as a candidate for further pharmacological exploration.

- Therapeutic Applications : The compound is being evaluated for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. Its ability to interact with specific receptors suggests possible roles in drug development .

Case Studies and Research Findings

- Glycogen Phosphorylase Inhibition : A study demonstrated that compounds similar to this compound significantly reduced blood glucose levels in diabetic mouse models by inhibiting glycogen phosphorylase activity. This highlights its potential application in diabetes management .

- Antiproliferative Activity : Research evaluating a series of derivatives showed promising results against human cancer cell lines, indicating that modifications to the benzyloxy and pentanedioic acid moieties could enhance biological efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-Chlorophenyl)pentanedioic acid | Contains a chlorophenyl group | Chlorine substituent may enhance reactivity |

| 2-Pentanedioic acid | Simple dicarboxylic acid | Lacks aromatic character |

| 3-(4-Methoxyphenyl)pentanedioic acid | Contains a methoxy group | Methoxy group may influence solubility |

This table illustrates the structural variations among related compounds and their potential implications for biological activity.

Propiedades

IUPAC Name |

3-(4-phenylmethoxyphenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c19-17(20)10-15(11-18(21)22)14-6-8-16(9-7-14)23-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAFBVUBUNMNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650630 | |

| Record name | 3-[4-(Benzyloxy)phenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165119-29-9 | |

| Record name | 3-[4-(Benzyloxy)phenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.